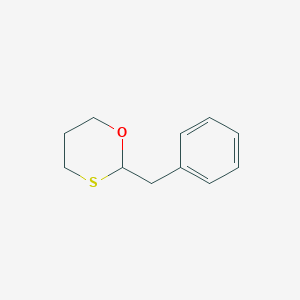

2-Benzyl-1,3-oxathiane

CAS No.: 66390-00-9

Cat. No.: VC14306519

Molecular Formula: C11H14OS

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66390-00-9 |

|---|---|

| Molecular Formula | C11H14OS |

| Molecular Weight | 194.30 g/mol |

| IUPAC Name | 2-benzyl-1,3-oxathiane |

| Standard InChI | InChI=1S/C11H14OS/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2 |

| Standard InChI Key | TVPODSJLODEURZ-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(SC1)CC2=CC=CC=C2 |

Introduction

Synthesis of 2-Benzyl-1,3-Oxathiane

The synthesis of 2-benzyl-1,3-oxathiane typically involves acid-catalyzed condensation reactions between benzaldehyde and γ-thioalcohols. For example, the reaction of benzaldehyde with 3-mercapto-1-propanol in the presence of a protonic acid catalyst, such as -etherate, yields 2-benzyl-1,3-oxathiane via cyclization . The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like toluene or benzene enhance yields by stabilizing intermediate oxonium ions, while catalysts such as improve stereoselectivity .

Table 1: Representative Synthesis Conditions for 2-Benzyl-1,3-Oxathiane Derivatives

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | -etherate | Toluene | 78 | |

| 3-Mercapto-1-propanol | Benzene | 65 | ||

| 2-Nitrobenzaldehyde | Cyclohexane | 54 |

Structural and Spectroscopic Characterization

X-ray crystallographic studies of analogous 1,3-oxathiane derivatives reveal a chair conformation with axial orientations for the heteroatoms. The benzyl group at C-2 adopts an equatorial position to minimize steric strain, as confirmed by NMR coupling constants. For instance, the -NMR spectrum of 2-benzyl-1,3-oxathiane exhibits a doublet of doublets at 5.81–6.48 ppm () for the axial protons at C-4 and C-6, indicative of diaxial coupling . The benzyl protons resonate as a multiplet at 7.20–7.40 ppm, while the methylene protons adjacent to sulfur appear as a triplet at 2.90–3.10 ppm .

Table 2: Key NMR Data for 2-Benzyl-1,3-Oxathiane

| Proton Position | Chemical Shift (, ppm) | Multiplicity | Coupling Constant (, Hz) |

|---|---|---|---|

| C-2 (Benzyl) | 7.20–7.40 | Multiplet | - |

| C-4, C-6 | 5.81–6.48 | Doublet | 11.3–11.7 |

| C-5 (SCH) | 2.90–3.10 | Triplet | 6.5–7.0 |

Reactivity and Functionalization

2-Benzyl-1,3-oxathiane exhibits rich reactivity due to the electron-withdrawing effects of sulfur and the steric bulk of the benzyl group. Lithiation at C-2 using sec-butyllithium generates a stabilized anion, which reacts with electrophiles such as alkyl halides or carbonyl compounds . For example, treatment with methyl iodide yields 2-benzyl-2-methyl-1,3-oxathiane, while reaction with benzophenone produces a tertiary alcohol derivative .

The compound also undergoes ring-opening reactions under basic conditions. Exposure to aqueous NaOH cleaves the oxathiane ring via nucleophilic attack at the sulfur atom, forming a thiol and a ketone . This reactivity is exploited in the synthesis of masked carbonyl compounds, where the oxathiane serves as a protective group.

Applications in Asymmetric Synthesis

The chiral environment of 2-benzyl-1,3-oxathiane makes it a promising scaffold for asymmetric catalysis. Derivatives with phosphine or amine substituents have been employed as ligands in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling . For instance, norbornane-based phosphinooxathiane ligands achieve enantiomeric excesses (>90%) in the hydrogenation of α,β-unsaturated ketones .

Table 3: Enantioselectivity of Oxathiane-Derived Ligands

| Ligand Structure | Reaction Type | ee (%) | Reference |

|---|---|---|---|

| Phosphinooxathiane | Hydrogenation | 92 | |

| Aminothiooxathiane | Aldol Condensation | 85 | |

| Sulfoxide-oxathiane | Epoxidation | 78 |

Comparative Analysis with Related Heterocycles

2-Benzyl-1,3-oxathiane shares structural similarities with other sulfur-containing heterocycles but differs in reactivity due to its unique ring strain and electronic properties.

Table 4: Comparison of 2-Benzyl-1,3-Oxathiane with Analogous Heterocycles

| Compound | Ring Size | Heteroatoms | Key Reactivity |

|---|---|---|---|

| 2-Benzyl-1,3-oxathiane | 6-membered | O, S | Lithiation, ring-opening, asymmetric catalysis |

| 1,4-Oxathiin | 6-membered | O, S | Electrocyclic reactions, Diels-Alder |

| 1,3-Dithiane | 6-membered | S, S | Radical stabilization, umpolung chemistry |

| Thiazole | 5-membered | N, S | Nucleophilic substitution, medicinal chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume